molecular formula C22H23N5O3S B11416939 5-(Morpholin-4-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

5-(Morpholin-4-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11416939
M. Wt: 437.5 g/mol
InChI Key: UONZDALSFWFBSH-UHFFFAOYSA-N
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Description

4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a morpholine ring, a triazoloquinazoline core, and a propan-2-ylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the propan-2-ylbenzenesulfonyl group is usually carried out via sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the morpholine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[4-(METHYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE
  • 4-{3-[4-(ETHYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE

Uniqueness

4-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}MORPHOLINE is unique due to the presence of the propan-2-ylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]morpholine

InChI

InChI=1S/C22H23N5O3S/c1-15(2)16-7-9-17(10-8-16)31(28,29)22-21-23-20(26-11-13-30-14-12-26)18-5-3-4-6-19(18)27(21)25-24-22/h3-10,15H,11-14H2,1-2H3

InChI Key

UONZDALSFWFBSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCOCC5

Origin of Product

United States

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